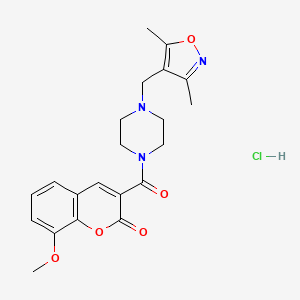

N-(3-ブロモ-4-メチルフェニル)-2-クロロアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-bromo-4-methylphenyl)-2-chloroacetamide is a chemical compound that is used in scientific research for its various biochemical and physiological effects. It is synthesized using a specific method and has been studied extensively for its mechanism of action and potential future applications.

作用機序

The mechanism of action of N-(3-bromo-4-methylphenyl)-2-chloroacetamide is not fully understood, but it is believed to work by inducing oxidative stress in cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation.

Biochemical and Physiological Effects:

N-(3-bromo-4-methylphenyl)-2-chloroacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have antibacterial properties and to be effective against certain strains of bacteria.

実験室実験の利点と制限

One advantage of using N-(3-bromo-4-methylphenyl)-2-chloroacetamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antibacterial, and anti-inflammatory properties, making it a potentially useful compound in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.

将来の方向性

There are several potential future directions for research involving N-(3-bromo-4-methylphenyl)-2-chloroacetamide. One direction is to further study its mechanism of action to better understand how it works at the molecular level. Another direction is to explore its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, it could be studied for its potential use in treating other diseases and conditions beyond cancer and bacterial infections.

合成法

The synthesis of N-(3-bromo-4-methylphenyl)-2-chloroacetamide involves the reaction of 3-bromo-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

科学的研究の応用

- 位置選択的合成: 研究者たちは、チオフェンから出発して、3回の直接リチオ化と臭素化反応を用いて、4-ブロモ-3-ホルミル-N-フェニル-5-プロピルチオフェン-2-カルボキサミドを合成することに成功しました . この化合物は、官能基化の可能性があるため、ヘテロ環化合物の貴重なビルディングブロックとして役立ちます。

- チオフェン誘導体は、材料科学とエレクトロニクスにおいて重要な役割を果たしています。 これらは、発光ダイオード(LED)やその他の電子デバイスの開発に貢献しています .

- 私たちの化合物を含むチオフェン由来の小さな有機分子は、農薬用途において有望であることが示されています . これらのユニークな特性は、新規の殺虫剤または除草剤の開発に貢献する可能性があります。

- チオフェン誘導体は、多様な生物活性を示します。 私たちの化合物に関する具体的な研究は限られていますが、関連する誘導体は、抗菌、鎮痛、抗炎症、降圧、抗腫瘍特性を示しています .

- チオフェン誘導体は、金属腐食の抑制剤として使用されてきました . 私たちの化合物の構造は、腐食抑制特性を調査できることを示唆しています。

ヘテロ環合成

材料科学とエレクトロニクス

農薬用途

製薬研究

腐食抑制

合成修飾と誘導体化

特性

IUPAC Name |

N-(3-bromo-4-methylphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGBHDFCJNDFIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)

![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B2400142.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2400143.png)

![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2400144.png)

![4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2400148.png)

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2400153.png)

![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)